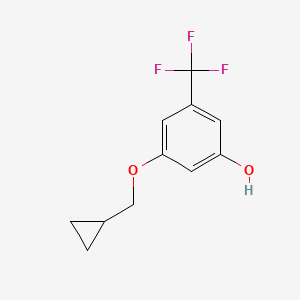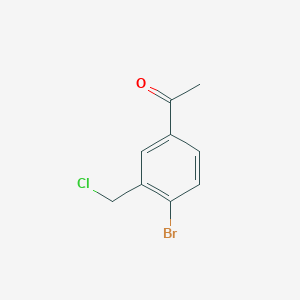
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-(chloromethyl)acetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chloromethyl groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-(chloromethyl)phenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of a chloromethyl group.
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: Similar structure but with a bromomethyl group instead of a chloromethyl group
Uniqueness
1-(4-Bromo-3-(chloromethyl)phenyl)ethanone is unique due to the presence of both bromine and chloromethyl groups on the phenyl ring.
Propiedades
Número CAS |
1844064-90-9 |
|---|---|
Fórmula molecular |
C9H8BrClO |
Peso molecular |
247.51 g/mol |
Nombre IUPAC |
1-[4-bromo-3-(chloromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,5H2,1H3 |
Clave InChI |
OJLNZARUKSAISK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


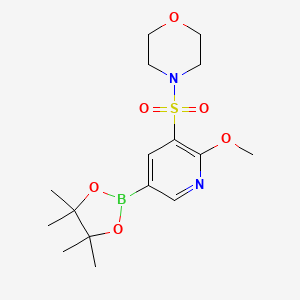
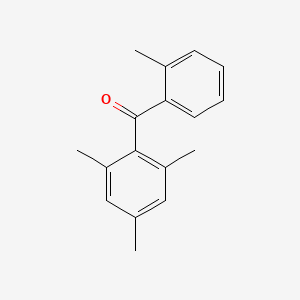

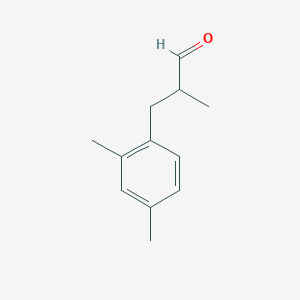
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

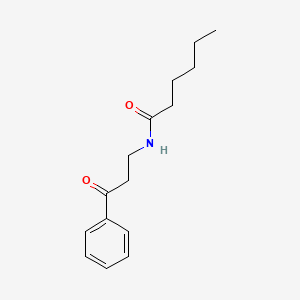
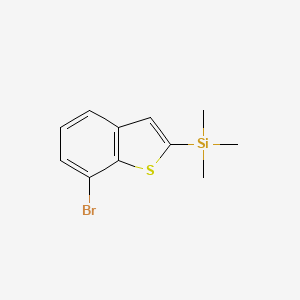
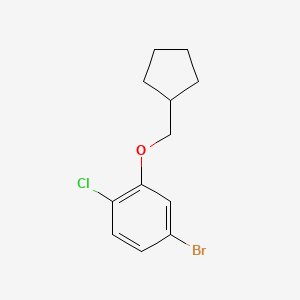
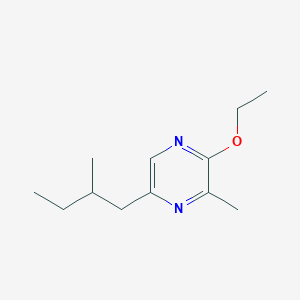
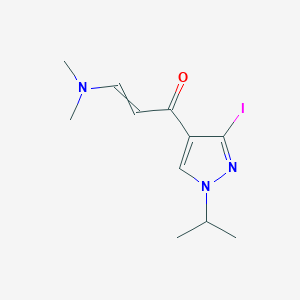
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
